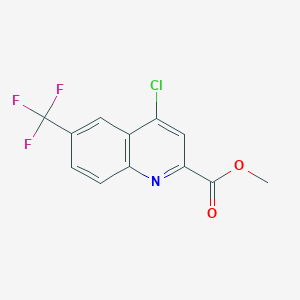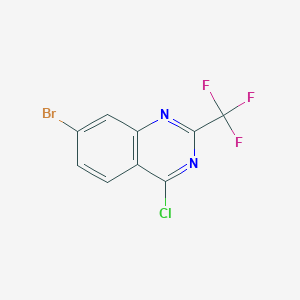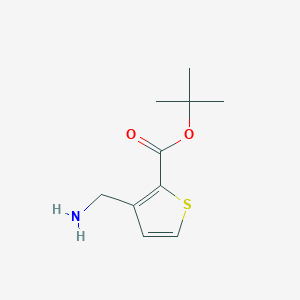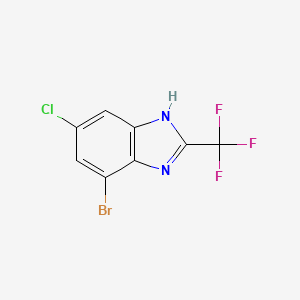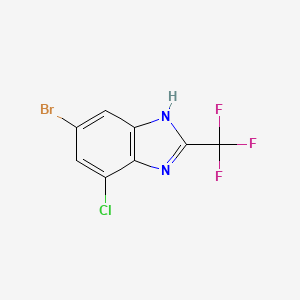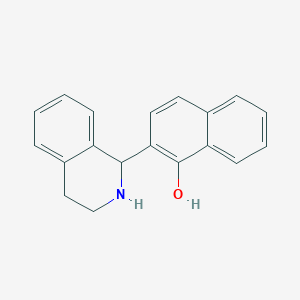
2-Hydroxy-4-(methoxymethoxy)benzaldehyde
Descripción general
Descripción
2-Hydroxy-4-(methoxymethoxy)benzaldehyde is a chemical compound that is related to various benzaldehyde derivatives studied for their unique properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2-hydroxy-3-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde have been synthesized and characterized, indicating a general interest in hydroxy-methoxy substituted benzaldehydes in the field of organic chemistry .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the formation of Schiff bases by reacting benzaldehydes with hydrazides . Another method includes the Diels–Alder synthesis, which is a cycloaddition reaction used to form ring structures, followed by subsequent steps such as methylation and decarbonylation . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzaldehyde derivatives . The studies reveal that these molecules can exhibit non-planar structures and may contain strong intramolecular hydrogen bonds, which are significant for the stability and reactivity of the compounds .
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. For instance, the formation of Schiff bases is a common reaction involving the condensation of benzaldehydes with amines or hydrazides . Additionally, the Diels–Alder reaction is used to synthesize cyclic compounds, which can be further modified through reactions like decarbonylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be studied using spectroscopic techniques such as IR, NMR, and UV-Visible spectroscopy . These techniques provide information on the vibrational modes, electronic structure, and molecular dynamics of the compounds. The nonlinear optical properties of these compounds have also been investigated, indicating their potential use in materials science .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
2-Hydroxy-4-(methoxymethoxy)benzaldehyde and its derivatives are primarily used in organic synthesis. For instance, it is utilized as a linker in solid-phase organic synthesis. The benzaldehyde derivatives are converted into secondary amines, which are then derivatized into various compounds like ureas, sulfonamides, and amides (Swayze, 1997). Additionally, its variants have been employed in the synthesis of complex organic molecules, like 1,8-dimethyl-5-methoxytetralin-6-ol (Banerjee, Poon, & Bedoya, 2013), and in the improvement of synthetic processes for compounds like 3,4,5-trimethoxy benzaldehyde (Feng, 2002).
Nonlinear Optical Materials
This compound and its related structures have been investigated for applications in nonlinear optics. For instance, vanillin, a similar compound, has been studied for its potential in second harmonic generation applications in the ultraviolet and near-infrared wavelength regions (Singh et al., 2001).
Flavor Compound Production
In the realm of food science, 2-hydroxy-4-methoxy benzaldehyde has been identified as a flavor compound produced by the roots of the swallow root (Decalepis hamiltonii) in in vitro conditions. This discovery is significant for the food industry, especially for flavor enhancement (Giridhar, Rajasekaran, & Ravishankar, 2005).
Materials Science and Catalysis
In materials science, it plays a role in the synthesis of various molecular structures and complexes. For instance, it has been used in the formation of complex crystal structures (Hashim et al., 2011) and in the regioselective protection of certain hydroxyl groups in organic compounds (Plourde & Spaetzel, 2002).
Magnetic and Spectroscopic Properties
This compound also finds use in the study of magnetic properties of certain materials, such as in the synthesis of cubane cobalt and nickel clusters (Zhang et al., 2013), and in spectroscopic studies for the characterization of various chemical structures (Singh & Sharma, 2014).
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde is tyrosinase , an enzyme that plays a key role in the production of melanin . It has also been suggested that this compound may target the cell wall integrity of certain organisms, contributing to its antimycotic potency .
Mode of Action
This compound is believed to interact with its targets by acting as a tyrosinase inhibitor . This means it can prevent the enzyme tyrosinase from catalyzing the oxidation of tyrosine, a crucial step in melanin synthesis. In the context of its antimycotic activity, the compound may disrupt the cell wall structure of targeted organisms .
Biochemical Pathways
The compound’s inhibition of tyrosinase affects the melanogenesis pathway , leading to a reduction in melanin production .
Pharmacokinetics
Its molecular weight (15215 g/mol) and the presence of functional groups such as the hydroxyl and methoxy groups suggest it may have reasonable bioavailability .
Result of Action
The inhibition of tyrosinase by this compound results in a decrease in melanin production, which could have implications in conditions such as hyperpigmentation . Its antimycotic activity could lead to the death of targeted organisms due to cell wall disruption .
Análisis Bioquímico
Biochemical Properties
2-Hydroxy-4-(methoxymethoxy)benzaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with tyrosinase, an enzyme involved in the production of melanin. This compound acts as a potential tyrosinase inhibitor, which can be beneficial in the treatment of hyperpigmentation disorders . Additionally, this compound has been used in the synthesis of Schiff base ligands, which are important in coordination chemistry and have various biological applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of normal human lung fibroblasts by targeting specific signaling pathways . This inhibition can be attributed to its interaction with tyrosine kinase proteins, which play a crucial role in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with tyrosinase results in the inhibition of melanin production . Additionally, this compound can form Schiff bases with amines, which can further interact with metal ions and other biomolecules, influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, it can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols . These metabolic transformations can influence the overall biological activity of the compound and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
2-hydroxy-4-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLBFPQDUSNVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373067 | |
| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95332-26-6 | |
| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

